molecular formula C16H19N3O2S B13005042 6-(4-Methoxybenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol

6-(4-Methoxybenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol

Cat. No.: B13005042
M. Wt: 317.4 g/mol
InChI Key: QWDQNEKAPHYEOM-UHFFFAOYSA-N
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Description

6-(4-Methoxybenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol is a complex organic compound that belongs to the pyrido[4,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a methoxybenzyl group, a methylthio group, and a tetrahydropyrido ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxybenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrido[4,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[4,3-d]pyrimidine core.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced through a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable base.

    Addition of the Methylthio Group: The methylthio group is added via a thiolation reaction using methylthiolating agents such as methylthiol chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and ultrasound-assisted synthesis can be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxybenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group or the methylthio group using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: 4-methoxybenzyl chloride, methylthiol chloride, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

6-(4-Methoxybenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 6-(4-Methoxybenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Methoxybenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H19N3O2S

Molecular Weight

317.4 g/mol

IUPAC Name

6-[(4-methoxyphenyl)methyl]-2-methylsulfanyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one

InChI

InChI=1S/C16H19N3O2S/c1-21-12-5-3-11(4-6-12)9-19-8-7-14-13(10-19)15(20)18-16(17-14)22-2/h3-6H,7-10H2,1-2H3,(H,17,18,20)

InChI Key

QWDQNEKAPHYEOM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC3=C(C2)C(=O)NC(=N3)SC

Origin of Product

United States

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